

2-Chloroquinoline-3-boronic acid molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroquinoline-3-boronic acid

Cat. No.: B163185

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloroquinoline-3-boronic acid**: A Cornerstone Building Block for Modern Drug Discovery

Executive Summary

2-Chloroquinoline-3-boronic acid is a heterocyclic organic compound that has emerged as a pivotal building block for researchers in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive chloro-substituent and a versatile boronic acid moiety on a privileged quinoline scaffold, makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, core reactivity, and applications, with a particular focus on its role in the synthesis of pharmacologically active agents. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical causality behind experimental protocols, offering field-proven insights for professionals in drug development.

Introduction: The Strategic Value of the Quinoline Scaffold and Boronic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of profound importance in pharmaceutical science.^[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.^{[1][2][3]} The strategic functionalization of this

core allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Parallel to the rise of privileged scaffolds, boronic acids have revolutionized synthetic chemistry, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[4] These organoboron compounds are generally stable, exhibit low toxicity, and their reactivity is highly tunable, making them ideal intermediates in drug development pipelines.^[4]

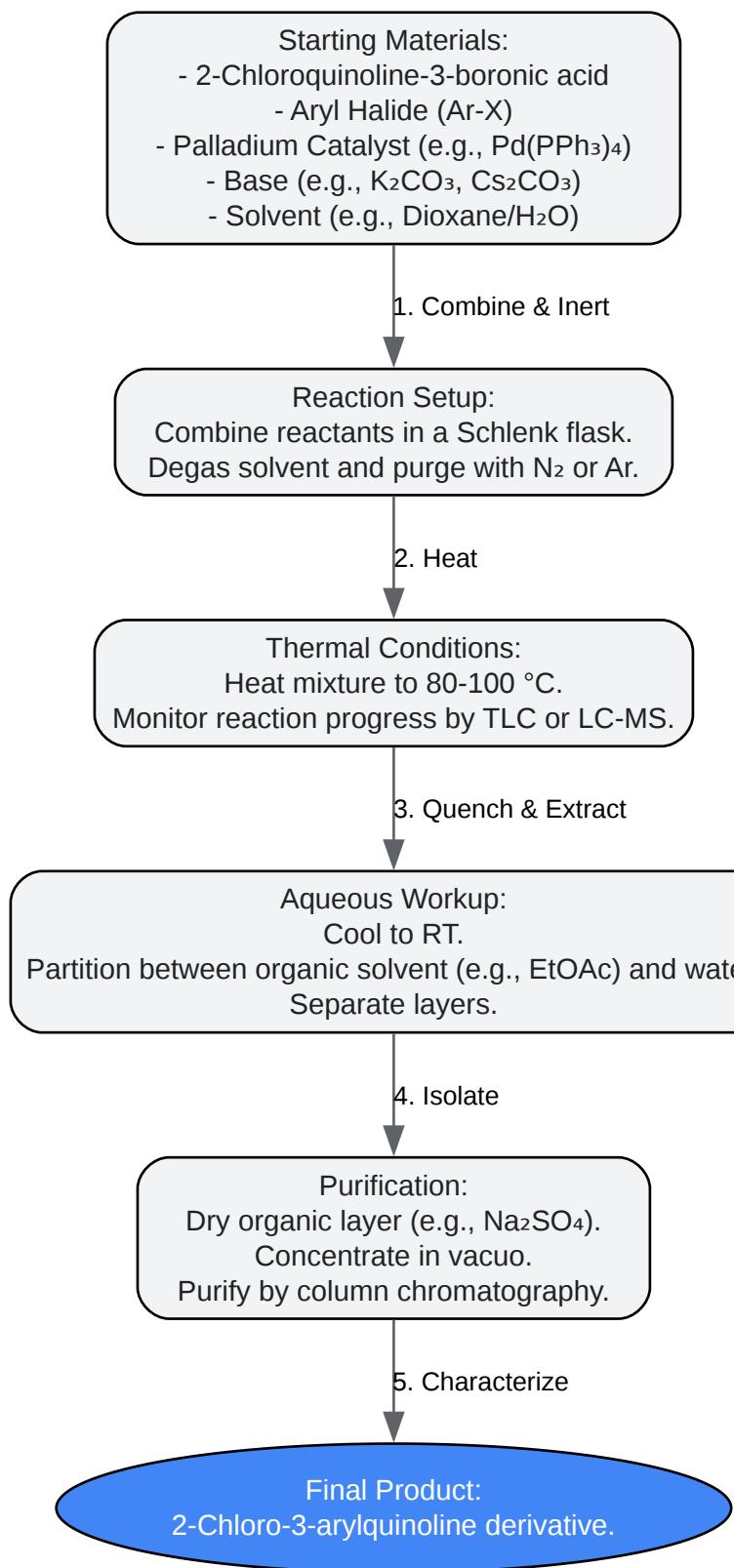
2-Chloroquinoline-3-boronic acid synergistically combines these two powerful chemical entities. The boronic acid at the 3-position serves as a synthetic handle for carbon-carbon bond formation, while the chlorine atom at the 2-position offers a secondary site for nucleophilic substitution, enabling the sequential and controlled elaboration of the quinoline core. This dual reactivity is key to its utility in building diverse molecular libraries for high-throughput screening and lead optimization.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of **2-Chloroquinoline-3-boronic acid** are summarized below. Understanding these properties is critical for its proper handling, storage, and application in synthesis.

Molecular Structure

The structure consists of a quinoline ring chlorinated at the C2 position and functionalized with a boronic acid group [-B(OH)₂] at the C3 position.


Caption: Molecular Structure of **2-Chloroquinoline-3-boronic acid**.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₉ H ₇ BCINO ₂	[5][6][7][8]
Molecular Weight	207.42 g/mol	[5][6]
CAS Number	128676-84-6	[5][6][9]
Appearance	Off-white to light yellow powder	[5]
Purity	≥95% (typically by HPLC)	[5][6][8]
SMILES	OB(O)c1cc2cccc2nc1Cl	[6][8]
InChI Key	JAQXYUOPSOXQCG- UHFFFAOYSA-N	[6][10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **2-chloroquinoline-3-boronic acid** is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction forms a new carbon-carbon bond between the quinoline C3 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, providing a direct route to complex biaryl systems that are prevalent in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a 2-Chloro-3-arylquinoline

This protocol describes a representative Suzuki coupling.

Objective: To synthesize 2-chloro-3-(4-methoxyphenyl)quinoline.

Materials:

- **2-Chloroquinoline-3-boronic acid** (1.0 eq)
- 1-Bromo-4-methoxybenzene (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium Carbonate (K_2CO_3) (3.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)

Methodology:

- Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add **2-chloroquinoline-3-boronic acid** (207 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
 - Scientist's Insight: Using a Schlenk flask is crucial for maintaining an inert atmosphere. The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, and oxidative degradation can lead to lower yields and catalyst decomposition.
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
- Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to remove all oxygen.
 - Scientist's Insight: This vacuum/backfill cycle is more effective at removing atmospheric oxygen than simply purging with a stream of inert gas.
- Solvent Addition: Add 10 mL of a degassed 4:1 mixture of dioxane and water via syringe.

- Scientist's Insight: The solvent system is critical. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K_2CO_3). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid by forming a more nucleophilic boronate species.
- Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
- Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
- Scientist's Insight: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, improving the efficiency of the drying agent.

Applications in Drug Discovery and Medicinal Chemistry

The true value of **2-chloroquinoline-3-boronic acid** is realized in its application as a scaffold for synthesizing targeted therapeutic agents.

- Kinase Inhibitors: It serves as a reactant for the preparation of pyrazolopyrimidinamine derivatives, which have been investigated as inhibitors of tyrosine and phosphoinositide kinases.^[6] These enzymes are often dysregulated in cancer and inflammatory diseases, making them high-value drug targets.

- **Antiviral Agents:** The 2-chloroquinoline core is a recognized pharmacophore. Recent research has explored 2-chloroquinoline-based frameworks as potential dual inhibitors of essential SARS-CoV-2 proteases (MPro and PLPro), highlighting the scaffold's utility in developing novel antiviral therapies.[11]
- **Versatile Intermediate:** The chlorine at the C2 position can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) after the Suzuki coupling has been performed at the C3 position. This allows for the creation of a large, diverse library of compounds from a single precursor, accelerating the structure-activity relationship (SAR) studies that are central to drug optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-chloroquinoline-3-boronic acid** is essential for user safety. The following information is derived from supplier Safety Data Sheets (SDS).

Hazard Category	GHS Classification and Precautionary Statements	Reference
Health Hazards	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[10]
Handling	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves, eye protection, and face protection.	[12]
First Aid	IF ON SKIN (P302+P352): Wash with plenty of soap and water. IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[12]
Storage	Store at 2-8 °C in a tightly closed container in a dry, well-ventilated place. Boronic acids can be sensitive to moisture.	[5] [6] [7]

Conclusion and Future Outlook

2-Chloroquinoline-3-boronic acid is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly access novel and diverse chemical matter. Its dual-functional nature allows for orthogonal synthetic strategies, making it a highly efficient building block for constructing complex molecules. As the demand for new therapeutics against challenging diseases like cancer and viral infections continues to grow, the importance of versatile and powerful building blocks like **2-chloroquinoline-3-boronic acid** will only

increase. Its proven utility in generating libraries of drug-like molecules ensures its continued prominence in both academic research and industrial drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Chloro-3-quinolineboronic acid = 95 128676-84-6 [sigmaaldrich.com]
- 7. CAS 128676-84-6: 2-Chloroquinoline-3-boronic acid [cymitquimica.com]
- 8. Synthonix, Inc > Boronic Acids and Derivatives > 2-Chloroquinoline-3-boronic acid - [C2781] [synthonix.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 128676-84-6 | 2-Chloroquinoline-3-boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloroquinoline-3-boronic acid molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163185#2-chloroquinoline-3-boronic-acid-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com